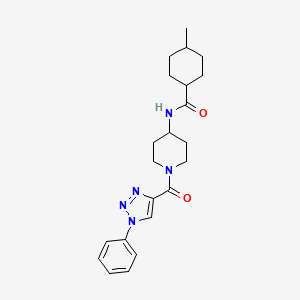

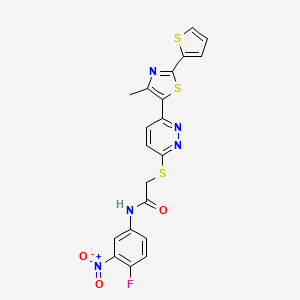

N-(4-fluoro-3-nitrophenyl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(4-fluoro-3-nitrophenyl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide" is a complex molecule that appears to be related to a class of thiazolyl acetamide derivatives. These compounds have been studied for various biological activities, including kinase inhibition and potential anticancer effects. The molecule contains several functional groups and heterocyclic components, such as a thiazole ring, a pyridazine ring, and a fluorinated nitrophenyl group, which may contribute to its biological activity.

Synthesis Analysis

While the specific synthesis of "this compound" is not detailed in the provided papers, similar compounds have been synthesized to explore structure-activity relationships. For instance, in the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives, researchers have focused on the role of the pyridine ring and N-benzyl substitution to understand their impact on Src kinase inhibitory activities . The synthesis involves the introduction of various substituents on the thiazole ring and the evaluation of their effects on biological activity.

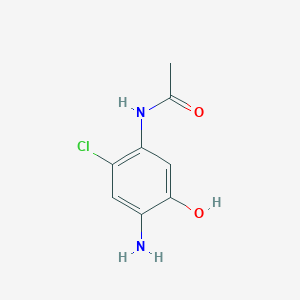

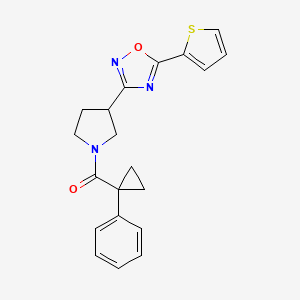

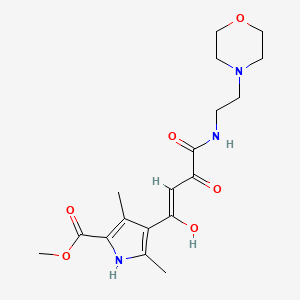

Molecular Structure Analysis

The molecular structure of thiazolyl acetamide derivatives is crucial in determining their interaction with biological targets. The presence of a thiazole ring, as seen in the related compounds, is a common feature that may be essential for the observed biological activities. The substitution pattern on the thiazole and the nature of the acetamide linkage are likely to influence the binding affinity and selectivity of these molecules towards their targets .

Chemical Reactions Analysis

The chemical reactivity of thiazolyl acetamide derivatives can be influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic rings. For example, the introduction of a fluorine atom, which is an electron-withdrawing group, could enhance the electrophilic character of the molecule, potentially affecting its interaction with nucleophilic sites on biological targets. Similarly, the presence of a nitro group could contribute to the molecule's reactivity through possible redox reactions or by serving as a hydrogen bond acceptor .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolyl acetamide derivatives are determined by their molecular structure. The presence of heteroatoms such as nitrogen, sulfur, and oxygen in the rings and side chains can influence properties like solubility, lipophilicity, and stability. These properties are critical for the compound's bioavailability and pharmacokinetics. For instance, the solubility in aqueous or organic solvents can affect the compound's absorption and distribution in biological systems, while the stability can determine its shelf life and resistance to metabolic degradation .

Aplicaciones Científicas De Investigación

Anticancer Activity

- Thiazole derivatives, including those structurally similar to the compound , have been synthesized and evaluated for their anticancer properties. For example, certain thiazole compounds exhibited selective cytotoxicity against human lung adenocarcinoma cells, with significant apoptosis induction compared to a control, highlighting the potential of thiazole derivatives in cancer therapy (Evren et al., 2019).

Antifungal and Apoptotic Effects

- Triazole-oxadiazole compounds, which share a heterocyclic framework with the target compound, have demonstrated potent antifungal activity against various Candida species, as well as apoptotic effects, suggesting their potential as antifungal agents with specific mechanisms of action (Çavușoğlu et al., 2018).

Anti-inflammatory Activity

- Research on N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has shown significant anti-inflammatory activity, providing a basis for the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Metabolic Stability Improvement

- Efforts to improve the metabolic stability of PI3K/mTOR inhibitors led to the creation of compounds with 6,5-heterocycles, aiming to reduce metabolic deacetylation. This research approach could inform the design of more stable and effective therapeutic molecules (Stec et al., 2011).

Propiedades

IUPAC Name |

N-(4-fluoro-3-nitrophenyl)-2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN5O3S3/c1-11-19(32-20(22-11)16-3-2-8-30-16)14-6-7-18(25-24-14)31-10-17(27)23-12-4-5-13(21)15(9-12)26(28)29/h2-9H,10H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTFCVQQJGAPSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN5O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2500437.png)

![2-({4-(4-methylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2500440.png)

![(3E)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2500444.png)

![[3-(2-Chloroquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B2500454.png)